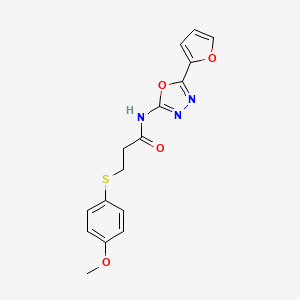

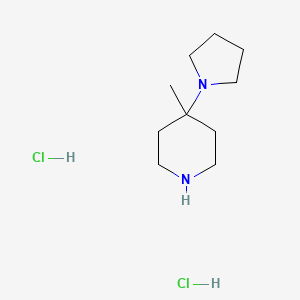

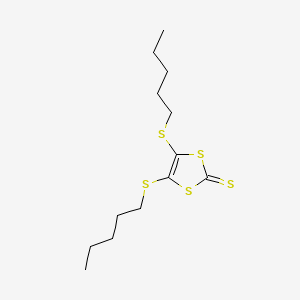

4-(1H-1,2,3-Benzotriazol-1-ylmethyl)-N,N-dimethylaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Reactivity

4-(Benzotriazol-1-ylmethyl)-N,N-dimethylaniline has been utilized in various synthetic applications. For example, it can be substituted at the CH2 link via lithiation and reacts with various electron-rich benzenoid and heteroaromatic compounds. This approach offers novel pathways to leuco dyes and other derivatives (Katritzky, Lan, & Lam, 1991). Additionally, this compound is converted into 4-substituted N,N-dialkylanilines, N-alkylanilines, and anilines using lithium aluminum hydride or Grignard reagents, showcasing its versatility in generating various substituted anilines (Katritzky, Lang, & Lan, 1993).

Chromatography and Separation Studies

In chromatography, 1H-benzotriazole, a related compound, has shown effectiveness in resolving xylidine isomers, demonstrating its potential in separation technologies (Ono, 1981).

Coordination Chemistry and Complex Formation

This compound has been involved in forming various metal complexes. In a study, triphenyltin-functionalized 1H-(3,5-dimethylpyrazol-1-ylmethyl)-1,2,3-benzotriazole was used to create complexes with tungsten, showcasing its utility in coordination chemistry and metal complex formation (Yang, Li, & Tang, 2016).

Experimental and Computational Studies

The compound has been the subject of detailed experimental and computational studies. For instance, 4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylaniline, a similar compound, was characterized using NMR, IR, and X-ray diffraction, and its molecular geometry and properties were studied using computational methods (Özdemir, Eren, Dinçer, & Bekdemir, 2010).

Applications in Organic Synthesis

The compound is integral in the synthesis of methylenebisanilines and methylenebis(N,N-dialkylaniline)s, as shown in a study where 1-hydroxymethylbenzotriazole was reacted with anilines and N,N-dialkylanilines under acidic conditions (Katritzky, Lan, & Lam, 1990).

Role in Catalysis

The compound has been used in catalysis, as evidenced in a study where L-proline catalyzed three-component reactions to generate 4H-chromene derivatives. In this reaction, benzotriazole was one of the reactants, indicating its role in facilitating such catalytic processes (Li, Zhang, & Gu, 2012).

Propriétés

IUPAC Name |

4-(benzotriazol-1-ylmethyl)-N,N-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-18(2)13-9-7-12(8-10-13)11-19-15-6-4-3-5-14(15)16-17-19/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJTPPBJCNDZPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CN2C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-6-(methylsulfanyl)-N-[4-(trifluoromethyl)-1,3-thiazol-2-yl]pyrimidine-5-carboxamide](/img/structure/B2929345.png)

![N-benzyl-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2929347.png)

![(E)-N'-methoxy-N-[7-(pyridin-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide](/img/structure/B2929348.png)

![tert-butylN-[3-(2-bromo-5-nitrophenoxy)propyl]carbamate](/img/structure/B2929350.png)

![7-methoxy-N-(2-methylbenzo[d]thiazol-5-yl)benzofuran-2-carboxamide](/img/structure/B2929359.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[7-(4-fluorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide](/img/no-structure.png)